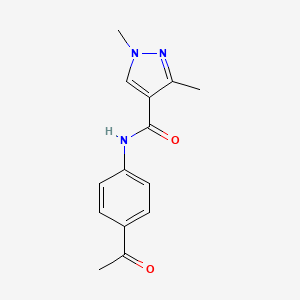

N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS No.: 1052632-20-8

Cat. No.: VC5244653

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052632-20-8 |

|---|---|

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.293 |

| IUPAC Name | N-(4-acetylphenyl)-1,3-dimethylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19) |

| Standard InChI Key | JGZCRMVPLJPHPK-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C |

Introduction

Structural and Chemical Identity

N-(4-Acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1- and 3-positions with methyl groups and at the 4-position with a carboxamide moiety linked to a 4-acetylphenyl group. The SMILES notation confirms the connectivity: a pyrazole core () bonded to a carboxamide () and an acetyl-substituted benzene ring ().

Table 1: Key Structural and Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1052632-20-8 |

| Molecular Formula | |

| Molecular Weight | 257.29 g/mol |

| SMILES | CC(=O)c1ccc(NC(=O)c2cn(C)nc2C)cc1 |

| Key Functional Groups | Pyrazole, carboxamide, acetyl |

The acetylphenyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions . X-ray crystallography data are absent in available literature, but nuclear magnetic resonance (NMR) spectra for analogous compounds, such as 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, reveal characteristic signals for methyl (), aromatic protons (), and carboxamide protons () .

Synthetic Methodologies

The synthesis of N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide likely follows a multi-step pathway involving cyclization and amidation. A patent by CN114014809A details the production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a probable precursor, through a three-step process:

-

Condensation: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a cyclic intermediate (Compound A).

-

Cyclization: Compound A undergoes reaction with methylhydrazine in toluene under basic conditions (NaOH) at 8–20°C to yield a pyrazole derivative (Compound B).

-

Hydrolysis: Acidic hydrolysis of Compound B with 15% HCl at 85–90°C produces 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

To synthesize the target carboxamide, the carboxylic acid intermediate would require activation (e.g., via thionyl chloride) followed by coupling with 4-aminoacetophenone. This amidation step is analogous to methods described for related pyrazole-4-carboxamides .

Table 2: Representative Synthetic Conditions

Optimized mass ratios for condensation (6:9:8–10 for ethyl acetoacetate:triethyl orthoformate:acetic anhydride) ensure high yields .

| Compound Class | Activity (IC/MIC) | Target |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidinones | 11 µM (MCF-7) | Breast cancer cells |

| 3,5-Dimethylpyrazole acetamides | 25 µg/mL (S. aureus) | Bacterial enzymes |

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: High vacuum distillation in precursor synthesis may pose industrial challenges.

-

Pharmacological Data Gap: No in vitro or in vivo studies specifically on N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are published.

-

Structural Optimization: Modifying the acetyl group to trifluoroacetyl or substituting the pyrazole methyl groups could enhance potency .

Future research should prioritize:

-

Biological Screening: Assays against cancer cell lines, microbial strains, and inflammatory targets.

-

Computational Modeling: Molecular docking to predict target affinity (e.g., cyclooxygenase-2, tubulin).

-

Formulation Studies: Nanoencapsulation to improve bioavailability if solubility limitations are confirmed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume